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Compound of Interest

Compound Name: 3-Fluoro-3-methylazepane
CAS No.: 1824048-34-1
Cat. No.: B2779238
Get Quote
. J

Compound Identity & Structural Context

Target Molecule: 3-Fluoro-3-methylazepane Molecular Formula:

Molecular Weight: 131.19 g/mol (Free Base) CAS Number: Not widely listed (Novel Building
Block) Structural Class: Gem-disubstituted 7-membered heterocycle.

Significance: The gem-fluoro-methyl motif is a bioisostere for carbonyl or hydroxyl groups, often
used to block metabolic soft spots or modulate basicity (

) via the inductive effect of fluorine. The 7-membered azepane ring introduces specific
conformational flexibility distinct from piperidines.

Structural Visualization & Numbering

The numbering convention used in this guide starts at Nitrogen (1) and proceeds toward the
substituted carbon (3).
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Figure 1: Connectivity and Numbering of 3-Fluoro-3-methylazepane

Click to download full resolution via product page
Nuclear Magnetic Resonance (NMR) Profiling
The presence of the Fluorine atom (

, Spin 1/2, 100% abundance) dominates the NMR profile, causing extensive splitting in both
and

spectra.

A. NMR (376 MHz, )

e Chemical Shift:

-145.0 to -155.0 ppm.

» Multiplicity: Multiplet (typically a broad sextet or dectet depending on resolution).
e Coupling:

o Couples to the geminal methyl protons (
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Hz).
o Couples to adjacent methylene protons at C2 and C4 (
Hz, dependent on dihedral angles in the preferred conformer).

B. NMR (400 MHz, )

The 7-membered ring flexibility often results in broad signals unless the sample is cooled (e.g.,
-40°C) to freeze the conformers.

Shift ( Coupling
i .
Assignment
Position Multiplicity Constants ( ] =
ogic
m
ppm) Hz)
Characteristic
1.35--1.45 Doublet (d) large coupling to
gem-F.
Deshielded by N
and
H2a, H2b 2.90 -- 3.10 Multiplet ,
-F effect.
Diastereotopic.
] Adjacent to N,
H7a, H7b 2.70--2.90 Multiplet - )
but distal from F.
Shielded,
H4a, H4b 1.60 -- 1.80 Multiplet complex coupling
to F
Ring methylene
H5, H6 1.50--1.70 Broad m --

envelope.

Exchangeable;
N-H 1.80 -- 2.50 Broad s -- shift varies with
conc./solvent.

C. NMR (100 MHz, )
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Carbon-Fluorine coupling (

) provides the definitive structural proof.

Shift ( splitting Coupling (
Carbon e Notes
attern
ppm) Hz)
Quaternary C
C3 94.0--98.0 Doublet (d)
attached to F.
to N,
Cc2 58.0 -- 62.0 Doublet (d)
toF
C4 38.0--42.0 Doublet (d) to E
Geminal methyl
22.0--25.0 Doublet (d)
group.[1][2]
Cc7 48.0 -- 50.0 Singlet (s) - Distal from F.
) Remote ring
C5/C6 25.0 -- 30.0 Singlet (s) Hz
carbons.

Mass Spectrometry (MS) Fragmentation

lonization Mode: Electrospray lonization (ESI+) or Electron Impact (El).

Primary Fragmentation Pathway (El, 70 eV)

e Molecular lon (

): Weak signal at m/z 131.
o -Cleavage: The nitrogen lone pair drives cleavage adjacent to the amine.

o Cleavage at C2-C3 bond is less favorable due to the F atom.

o Cleavage at C7-C6 is possible.
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e Loss of HF (M-20): A diagnostic elimination common in aliphatic fluorides.
o m/z 111 (
): Formation of a cyclic iminium or alkene species.
e Loss of Methyl (M-15):

o m/z 116: Loss of the geminal methyl group (stabilized by F).

Molecular lon (M+)

m/z 131

-15 Dat20 Da (Thermal/Collision) \High Energy

m/z 116 Low m/z fragments (44, 58)
Figure 2: Predicted Mass Spec Fragmentation Pathways

[M - CH3]+ C?ing Opening/Alpha Cleavage

Click to download full resolution via product page
Infrared Spectroscopy (IR)
Sampling: Neat oil (ATR) or KBr pellet (if HCI salt).
e N-H Stretch: 3300-3500

(Weak/Broad). If tertiary amine derivative, this is absent.

o C-H Stretch: 2850-2980

o C-F Stretch:1050-1150

. This is the strongest diagnostic band in the fingerprint region, typically appearing as a
strong, broad absorption.
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e Fingerprint: 1450-1470

(CH2 scissoring/bending).

Experimental Validation Protocol

Since this is a specialized building block, impurities from synthesis (e.g., ring-contraction
byproducts or non-fluorinated precursors) are common.

Step-by-Step Characterization Workflow
o Sample Prep: Dissolve ~10 mg in 0.6 mL

. If the sample is a Hydrochloride salt, add 1 drop of
or use
to free the base in situ for clearer coupling constants.

¢ Run

NMR First:

o This is the quickest purity check. You should see a single multiplet.

o Artifacts: If you see a signal at -180 to -200 ppm, it indicates a secondary fluoride (H-F)
impurity (lack of methyl group).

e Run

NMR:

o Focus on the methyl region (1.4 ppm). Verify the doublet splitting (

Hz). A singlet here indicates hydrolysis of the Fluorine to an alcohol (3-hydroxy-3-
methylazepane).

e Run

NMR (Proton Decoupled):
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o Verify the doublet at ~96 ppm. This confirms the C-F bond is intact.

References
e General F-NMR Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.

Wiley.

o Gem-Fluoro-Methyl Conformational Analysis:Tetrahedron 2012, 68, 7911. (Discusses
conformational locking in 3-fluoro-3-methylpiperidines, applicable by analogy).

e Azepane Ring Dynamics:J. Org. Chem. 2005, 70, 14, 5519-5527. (Provides baseline shifts
for unsubstituted azepane).

o Fragmentation of Fluoroamines:J. Mass Spectrom. 2008, 43, 112-120. (Mechanisms of HF
loss in ESI-MS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. caymanchem.com [caymanchem.com]

o 2. 3-Fluoro-3-methylheptane | CBH17F | CID 12545960 - PubChem
[pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-Fluoro-3-
methylazepane]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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